molecular formula C16H18S2 B12362312 Bis((p-tolyl)methyl) disulphide CAS No. 20193-94-6

Bis((p-tolyl)methyl) disulphide

Cat. No.: B12362312
CAS No.: 20193-94-6
M. Wt: 274.4 g/mol
InChI Key: SNMMLKYSGIFPNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis((p-tolyl)methyl) disulphide is an organic compound with the molecular formula C16H18S2. It is also known as bis(4-methylbenzyl) disulphide. This compound is characterized by the presence of two p-tolyl groups (4-methylphenyl) connected by a disulphide bond. It is a colorless to light yellow crystalline solid and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis((p-tolyl)methyl) disulphide can be synthesized through the reaction of p-tolylmethyl chloride with sodium disulphide. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows: [ 2 \text{p-tolylmethyl chloride} + \text{sodium disulphide} \rightarrow \text{this compound} + 2 \text{NaCl} ]

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Bis((p-tolyl)methyl) disulphide undergoes various chemical reactions, including:

    Oxidation: The disulphide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulphide bond can be reduced to form thiols.

    Substitution: The p-tolyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated p-tolyl derivatives.

Scientific Research Applications

Bis((p-tolyl)methyl) disulphide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulphide bonds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.

    Industry: It is used in the production of rubber and plastics as a vulcanizing agent and stabilizer.

Mechanism of Action

The mechanism of action of bis((p-tolyl)methyl) disulphide involves the cleavage and formation of disulphide bonds. In biological systems, disulphide bonds play a crucial role in the stabilization of protein structures. The compound can interact with thiol groups in proteins, leading to the formation or disruption of disulphide bonds, which can affect protein function and activity.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-methylphenyl) disulphide: Similar structure but with different substituents.

    Di-p-tolyl disulphide: Another disulphide compound with p-tolyl groups.

    4,4’-Dimethyldiphenyldisulphide: A related compound with a similar disulphide linkage.

Uniqueness

Bis((p-tolyl)methyl) disulphide is unique due to its specific molecular structure, which imparts distinct chemical and physical properties

Properties

CAS No.

20193-94-6

Molecular Formula

C16H18S2

Molecular Weight

274.4 g/mol

IUPAC Name

1-methyl-4-[[(4-methylphenyl)methyldisulfanyl]methyl]benzene

InChI

InChI=1S/C16H18S2/c1-13-3-7-15(8-4-13)11-17-18-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3

InChI Key

SNMMLKYSGIFPNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSSCC2=CC=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.